molecular formula C12H16O3 B8792194 Ethyl [(2,3-dimethylphenyl)oxy]acetate

Ethyl [(2,3-dimethylphenyl)oxy]acetate

Cat. No. B8792194
M. Wt: 208.25 g/mol
InChI Key: ZECSUZBYOAVAIH-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

A mixture of 2,3-dimethylphenol (1.0 g, 8.19 mmol), ethyl bromoacetate (1.0 mL, 9.0 mmol) and cesium carbonate (2.67 g, 8.19 mmol) in DMF (10 mL) was stirred at 80° C. for 16 h. After this time, the reaction mixture was partitioned between EtOAc and water. The organic layer was washed with water and brine, dried and concentrated in vacuo to afford the title compound (1.7 g, 100% yield). LCMS, [M+Na]+=231.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)O
Name
Quantity
1 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
2.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, the reaction mixture was partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(OCC(=O)OCC)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.